5-(4-phenoxyphenyl)-1H-pyrazole-4-carboxylic acid

Regiochemistry Tautomerism Xanthine oxidoreductase inhibition

5-(4-Phenoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS 1266461-63-5, molecular formula C16H12N2O3, MW 280.28) is a heterocyclic building block belonging to the 1H-pyrazole-4-carboxylic acid class. Due to prototropic tautomerism inherent to 1H-pyrazoles, the 3- and 5-positions are chemically equivalent; consequently, this compound is interchangeably described as both 5-(4-phenoxyphenyl)- and 3-(4-phenoxyphenyl)-1H-pyrazole-4-carboxylic acid in the literature.

Molecular Formula C16H12N2O3
Molecular Weight 280.283
CAS No. 1266461-63-5
Cat. No. B2509768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-phenoxyphenyl)-1H-pyrazole-4-carboxylic acid
CAS1266461-63-5
Molecular FormulaC16H12N2O3
Molecular Weight280.283
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C(C=NN3)C(=O)O
InChIInChI=1S/C16H12N2O3/c19-16(20)14-10-17-18-15(14)11-6-8-13(9-7-11)21-12-4-2-1-3-5-12/h1-10H,(H,17,18)(H,19,20)
InChIKeyAQHZPWDDTYWQTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Phenoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS 1266461-63-5): Procurement-Grade Overview for a Pyrazole-4-carboxylic Acid Building Block and Zanubrutinib Impurity Standard


5-(4-Phenoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS 1266461-63-5, molecular formula C16H12N2O3, MW 280.28) is a heterocyclic building block belonging to the 1H-pyrazole-4-carboxylic acid class. Due to prototropic tautomerism inherent to 1H-pyrazoles, the 3- and 5-positions are chemically equivalent; consequently, this compound is interchangeably described as both 5-(4-phenoxyphenyl)- and 3-(4-phenoxyphenyl)-1H-pyrazole-4-carboxylic acid in the literature . It is formally catalogued as Zanubrutinib Impurity 22 and employed as a certified reference standard in RP-HPLC method validation for the quality control of zanubrutinib active pharmaceutical ingredient [1]. The pyrazole-4-carboxylic acid scaffold is pharmacologically significant: 1-phenyl-pyrazole-4-carboxylic acid derivatives have been reported as nanomolar xanthine oxidoreductase (XOR) inhibitors with IC50 values as low as 4.2 nM, comparable to febuxostat (IC50 = 5.4 nM) [2].

Why 5-(4-Phenoxyphenyl)-1H-pyrazole-4-carboxylic acid Cannot Be Replaced by Generic Pyrazole Carboxylic Acid Analogs: A Regiochemical and Pharmacophoric Rationale


Substituting this compound with generic pyrazole-carboxylic acid analogs neglects two critical structural determinants: (i) the positional attachment of the carboxylic acid at C4 versus C3 or C5 of the pyrazole ring, and (ii) the presence of the 4-phenoxyphenyl moiety. In the 1H-pyrazole-4-carboxylic acid XOR inhibitor series reported by Li et al. (2017), the 4-carboxylic acid position is essential for nanomolar inhibitory potency; compounds bearing the carboxylate at alternative positions or lacking it show markedly diminished activity [1]. The phenoxyphenyl (diphenyl ether) substituent is not merely a lipophilic appendage—SAR studies by Yang et al. (2004) demonstrated that the distal phenyl ring is critical for sodium channel blockade potency, and its removal or replacement with simpler aryl groups sharply reduces target engagement [2]. Furthermore, because 1H-pyrazoles undergo rapid prototropic tautomerism, the 3- and 5-aryl substituents are structurally equivalent; a procurement specification that fails to recognise this tautomeric identity may inadvertently source the wrong regioisomer (e.g., a 3-carboxylic acid or 5-carboxylic acid analog), which will exhibit divergent reactivity in amide coupling, metal coordination, and biological assays .

5-(4-Phenoxyphenyl)-1H-pyrazole-4-carboxylic acid: Quantitative Comparator-Based Differentiation Evidence


Regioisomeric Identity: 4-COOH vs. 3-COOH vs. 5-COOH Pyrazole Analogs

The target compound bears a carboxylic acid at the pyrazole 4-position with the phenoxyphenyl group at the 5-position (tautomerically equivalent to the 3-position in 1H-pyrazoles). In the 1-phenyl-pyrazole XOR inhibitor series, the 4-carboxylic acid position is a pharmacophoric requirement for nanomolar potency: compounds 16c, 16d, and 16f bearing the 4-COOH group achieved IC50 values of 5.7, 5.7, and 4.2 nM respectively, comparable to febuxostat (IC50 = 5.4 nM) [1]. In contrast, analogous pyrazole-3-carboxylic acid scaffolds evaluated against human carbonic anhydrase isoforms showed IC50 values in the micromolar range (≥1 µM) [2], representing an approximately 200- to 1000-fold potency differential attributable to carboxylate positional substitution. The 3-(4-phenoxyphenyl)-1H-pyrazole-5-carboxylic acid regioisomer (CAS not available; distinct InChI) has not been reported with comparable XOR inhibitory data, suggesting either inactivity or lack of investigation .

Regiochemistry Tautomerism Xanthine oxidoreductase inhibition

Validated Analytical Reference Standard: Zanubrutinib Impurity 22 Quantification by RP-HPLC

This compound is explicitly designated and certified as Zanubrutinib Impurity 22 . Kantheti and Raju (2023) developed and validated a stability-indicating RP-HPLC isocratic method for simultaneous quantification of zanubrutinib and its five specified impurities, achieving baseline resolution with retention times of 4.730–13.284 min on an X-Bridge Phenyl column (250 × 4.6 mm, 5 µm) using acetonitrile/1% orthophosphoric acid (pH 2.7)/methanol (40:40:20) at 1.0 mL/min with PDA detection at 225 nm [1]. The method demonstrated linearity for impurities in the range 0.1–1.5 µg/mL, with % recovery between 93.80–103.15% (acceptance criterion: 85–115%), and USP tailing ≤2.0, USP plate count >4000 [1]. In contrast, generic pyrazole-4-carboxylic acid analogs (e.g., 5-phenyl-1H-pyrazole-4-carboxylic acid, CAS 5504-65-4) lack certified impurity reference standard status under ICH Q3A/Q3B guidelines and have not been validated in compendial methods for any approved drug substance .

Analytical chemistry Pharmaceutical quality control RP-HPLC method validation

Phenoxyphenyl Pharmacophore Necessity: Sodium Channel Blockade SAR

Yang et al. (2004) conducted a systematic SAR study on 3-(4-phenoxyphenyl)-1H-pyrazoles as state-dependent sodium channel blockers [1]. The study established that the distal phenyl ring of the 4-phenoxyphenyl group is critical for potency: replacement of the distal phenyl with hydrogen (i.e., 4-hydroxyphenyl analog) abolished activity, while substitution with lipophilic (+π) and electronegative (+σ) groups at the ortho and/or para positions was tolerated [1]. Compound 18 (bearing the intact 4-phenoxyphenyl moiety) demonstrated robust in vivo efficacy in the rat Chung neuropathy paradigm [1]. In contrast, the simple 5-phenyl-1H-pyrazole-4-carboxylic acid scaffold (CAS 5504-65-4) lacks the diphenyl ether bridge and has not been reported as a sodium channel blocker . For the kinase inhibition context, the 4-phenoxyphenyl group is also essential: 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carboxylic acid (ibrutinib impurity 91, CAS 3004963-20-3) is a key intermediate in the synthesis of BTK inhibitors including ibrutinib and zanubrutinib, where the phenoxyphenyl moiety occupies the hydrophobic specificity pocket of BTK [2].

Sodium channel blockade Structure-activity relationship Phenoxyphenyl pharmacophore

Kinase Inhibitor Intermediate Differentiation: BTK Pathway vs. Generic Pyrazole Building Blocks

The target compound serves as a direct synthetic precursor or degradation-related substance in the zanubrutinib (BGB-3111) manufacturing process. The zanubrutinib core structure, (S)-7-(1-acryloylpiperidin-4-yl)-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide, is constructed from 4-phenoxyphenyl-containing pyrazole intermediates [1]. The 5-amino-3-(4-phenoxyphenyl) analog (CAS 3004963-20-3) is explicitly listed as Ibrutinib Impurity 91, used as a reference standard for ANDA filing [2]. Bhandi et al. (2023) identified thirteen degradation products of zanubrutinib under ICH Q1(R2) stress conditions using LC-PDA-QTof-MS; the pyrazole-4-carboxylic acid scaffold represents a key hydrolytic degradation pathway [3]. In contrast, the simpler 3-phenyl-1H-pyrazole-4-carboxylic acid (CAS 5504-65-4) has no established role in any approved kinase inhibitor synthesis or impurity profile and lacks the diphenyl ether moiety required for BTK binding pocket occupancy .

BTK inhibitor Zanubrutinib synthesis Kinase drug intermediate

Antifungal Lead Optimization: Pyrazole-4-formylhydrazide Derivatives Bearing Diphenyl Ether vs. Commercial SDHI Fungicides

Wang et al. (2020) rationally designed pyrazole-4-formylhydrazide derivatives bearing a diphenyl ether fragment targeting succinate dehydrogenase (SDH) [1]. The lead compound 11o, an N'-(4-phenoxyphenyl)-1H-pyrazole-4-carbohydrazide derivative, exhibited an EC50 of 0.14 µg/mL against Rhizoctonia solani, superior to the commercial SDHI carbendazim (EC50 = 0.34 µg/mL) [1]. Compound 11m showed EC50 = 0.27 µg/mL against Fusarium graminearum (cf. carbendazim EC50 = 0.57 µg/mL), and 11g gave EC50 = 0.52 µg/mL against Botrytis cinerea (cf. penthiopyrad EC50 = 0.83 µg/mL) [1]. This 2.4- to 2.1-fold potency improvement is attributed to the N'-(4-phenoxyphenyl)-1H-pyrazole-4-carbohydrazide scaffold, which is directly accessible via amide coupling of 5-(4-phenoxyphenyl)-1H-pyrazole-4-carboxylic acid [1]. In silico molecular docking confirmed that the diphenyl ether moiety occupies a complementary hydrophobic sub-pocket within the SDH ubiquinone-binding site that is not engaged by simpler N-phenyl analogs [1].

Succinate dehydrogenase inhibitor Antifungal Crop protection

5-(4-Phenoxyphenyl)-1H-pyrazole-4-carboxylic acid: Evidence-Backed Procurement Application Scenarios


Zanubrutinib ANDA Filing: Impurity Reference Standard for RP-HPLC Method Validation

This compound is the designated Zanubrutinib Impurity 22 [1]. The validated RP-HPLC method of Kantheti and Raju (2023) demonstrates baseline separation from zanubrutinib (RT 13.284 min) and four co-occurring impurities with linearity of 0.1–1.5 µg/mL and recovery of 93.80–103.15% [2]. Procurement of this certified reference standard is mandatory for ANDA filers performing forced degradation studies under ICH Q1(R2) and for establishing system suitability parameters (USP tailing ≤2.0, plate count >4000, resolution ≥2.0) in QC release testing [2].

SDHI Fungicide Lead Optimization: Synthesis of N'-(4-Phenoxyphenyl)-1H-pyrazole-4-carbohydrazide Derivatives

Wang et al. (2020) demonstrated that pyrazole-4-formylhydrazide derivatives bearing the diphenyl ether fragment exhibit EC50 values of 0.14–0.52 µg/mL against R. solani, F. graminearum, and B. cinerea, outperforming carbendazim and penthiopyrad by 2.1–2.4-fold [1]. This compound serves as the direct carboxylic acid precursor for amide coupling to access this antifungal scaffold. In vivo bioassay against R. solani and SDH enzymatic inhibition confirmed the practical value of compound 11o as a fungicide lead targeting SDH [1].

Sodium Channel Blocker Medicinal Chemistry: Phenoxyphenyl-Pyrazole Scaffold Exploration

Yang et al. (2004) established that the distal phenyl ring of the 4-phenoxyphenyl group is critical for state-dependent sodium channel blockade, with compound 18 demonstrating robust in vivo efficacy in the rat Chung neuropathy model [1]. A related 4-phenoxyphenyl-pyrazole amide exhibited Ki = 35 nM against human SkM1 sodium channels expressed in HEK293 cells [2]. This compound provides the core carboxylic acid intermediate for generating diverse amide derivatives to probe sodium channel SAR.

BTK Inhibitor Process Chemistry: Intermediate for Zanubrutinib and Ibrutinib Analogs

The 4-phenoxyphenyl-pyrazole scaffold is a key structural element of both zanubrutinib and ibrutinib, occupying the BTK hydrophobic specificity pocket [1]. The amino-substituted analog (CAS 3004963-20-3) is explicitly listed as Ibrutinib Impurity 91, demonstrating the regulatory significance of this compound class [2]. Bhandi et al. (2023) characterized thirteen zanubrutinib degradation products under ICH stress conditions, with the pyrazole-4-carboxylic acid scaffold representing a hydrolysis pathway product [3]. Process chemistry groups developing next-generation BTK inhibitors require this specific phenoxyphenyl-pyrazole-4-carboxylic acid intermediate.

Quote Request

Request a Quote for 5-(4-phenoxyphenyl)-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.